molecular formula C18H19NOS B13573727 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B13573727
M. Wt: 297.4 g/mol
InChI Key: YYSHCHWLZNNGIT-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a sulfanyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

  • Formation of Diphenylmethyl Sulfide: : The initial step involves the reaction of diphenylmethanol with a thiol, such as thiourea, in the presence of a strong acid like hydrochloric acid. This reaction yields diphenylmethyl sulfide.

  • Acetamide Formation: : The diphenylmethyl sulfide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[(diphenylmethyl)sulfanyl]acetamide.

  • Allylation: : Finally, the acetamide is subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group in 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted acetamides.

Scientific Research Applications

2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

  • Binding to Enzymes: : Inhibiting or activating enzymes involved in various biochemical pathways.

  • Interacting with Receptors: : Modulating receptor activity to influence cellular signaling pathways.

  • Altering Gene Expression: : Affecting the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(Diphenylmethyl)sulfinyl]acetamide: A related compound with a sulfinyl group instead of a sulfanyl group.

    2-[(Diphenylmethyl)sulfonyl]acetamide: Contains a sulfonyl group, offering different chemical properties and reactivity.

Uniqueness

2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a diphenylmethyl group with a sulfanyl and acetamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

2-benzhydrylsulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C18H19NOS/c1-2-13-19-17(20)14-21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2,(H,19,20)

InChI Key

YYSHCHWLZNNGIT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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